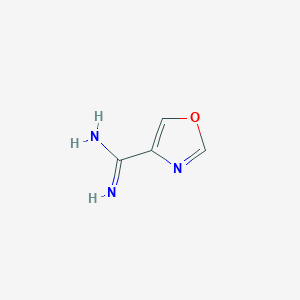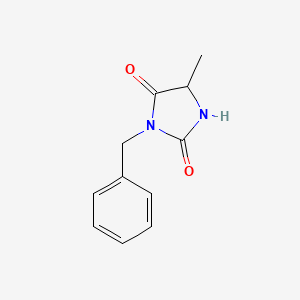
3-Benzyl-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-methylimidazolidine-2,4-dione is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methylimidazolidine-2,4-dione can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction, where benzylamine reacts with methylglyoxal in the presence of a base to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, which uses benzyl isocyanide and methyl isocyanide as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
3-Benzyl-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: It has shown promise as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to bind to voltage-gated sodium channels, which play a crucial role in the propagation of nerve impulses. By modulating these channels, the compound can exert its anticonvulsant effects . Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
3-Benzyl-5-methylimidazolidine-2,4-dione can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, thiazolidine-2,4-dione acts as a PPARγ agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-benzyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) |
Clave InChI |
KKICNDWWJGMANT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


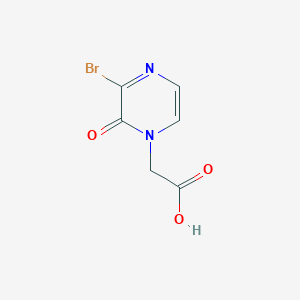

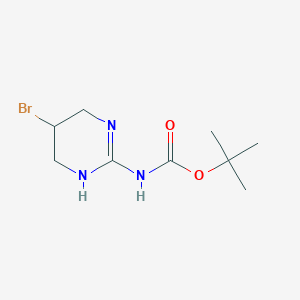

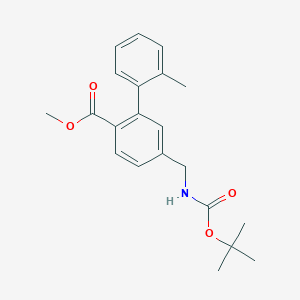
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
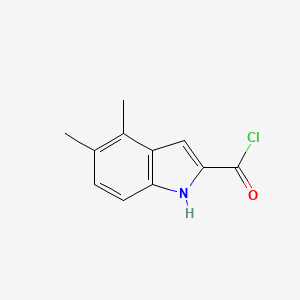
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

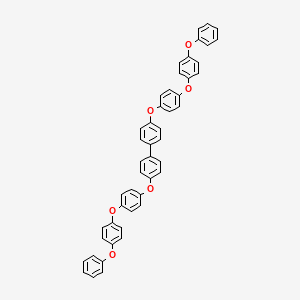

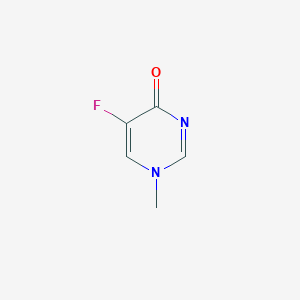
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
